molecular formula C6H17Cl2N3O B2420507 4-(2-Hydrazinylethyl)morpholine dihydrochloride CAS No. 874-82-8

4-(2-Hydrazinylethyl)morpholine dihydrochloride

Cat. No.: B2420507
CAS No.: 874-82-8
M. Wt: 218.12
InChI Key: KZPPVCYJPXQMGT-UHFFFAOYSA-N
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Description

4-(2-Hydrazinylethyl)morpholine dihydrochloride is a chemical compound with the molecular formula C6H17Cl2N3O and a molecular weight of 218.13 g/mol . It is a morpholine derivative that contains a hydrazine functional group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydrazinylethyl)morpholine dihydrochloride typically involves the reaction of morpholine with ethylene oxide to form 2-(2-morpholino)ethanol. This intermediate is then reacted with hydrazine hydrate to produce 4-(2-Hydrazinylethyl)morpholine. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydrazinylethyl)morpholine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides or acyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted morpholine derivatives .

Scientific Research Applications

4-(2-Hydrazinylethyl)morpholine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Hydrazinylethyl)morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and affect cellular functions. The compound’s effects are mediated through its ability to alter the structure and function of target proteins .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydrazinylethyl)morpholine: This compound is similar but lacks the dihydrochloride salt form.

    2-(2-Hydrazinylethyl)pyridine: Another hydrazine-containing compound with a pyridine ring instead of a morpholine ring.

    4-(2-Hydrazinylethyl)piperidine: Similar structure but with a piperidine ring.

Uniqueness

4-(2-Hydrazinylethyl)morpholine dihydrochloride is unique due to its combination of a morpholine ring and a hydrazine group, which imparts specific reactivity and biological activity. The dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .

Properties

IUPAC Name

2-morpholin-4-ylethylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O.2ClH/c7-8-1-2-9-3-5-10-6-4-9;;/h8H,1-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPPVCYJPXQMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-82-8
Record name 4-(2-hydrazinylethyl)morpholine dihydrochloride
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